2,6-diacetoxynaphthalene chemical properties and structure
2,6-diacetoxynaphthalene chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,6-Diacetoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 2,6-Diacetoxynaphthalene
2,6-Diacetoxynaphthalene is a diester derivative of naphthalene, a key aromatic hydrocarbon. While its direct therapeutic applications are not extensively documented, its significance lies in its role as a crucial intermediate in organic synthesis. It serves as a pivotal building block for advanced materials and complex organic molecules, including liquid crystals and high-performance polymers.[1] The molecule's structure, featuring a rigid naphthalene core functionalized with two acetoxy groups, provides a unique platform for chemical modification, making it a valuable compound in the synthesis of fine chemicals and potential pharmaceutical agents.[1] This guide offers a comprehensive examination of its chemical structure, properties, synthesis, and reactivity, providing the technical insights necessary for its effective utilization in research and development.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2,6-diacetoxynaphthalene are dictated by its molecular architecture. The compound consists of a naphthalene bicyclic aromatic ring system where hydroxyl groups at the 2 and 6 positions have been converted to acetate esters. This structure imparts specific physical and chemical properties that are essential for its handling and application in synthesis.
Chemical Structure
The structure of 2,6-diacetoxynaphthalene is defined by the attachment of two acetoxy (–OCOCH₃) groups to the naphthalene core at the C2 and C6 positions. This substitution pattern is symmetrical, which influences its crystalline packing and physical properties.
Caption: Chemical structure of 2,6-diacetoxynaphthalene.
Physicochemical Data Summary
The key quantitative properties of 2,6-diacetoxynaphthalene are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |
| Molecular Weight | 244.25 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | 187 - 193 °C | [2] |
| Flash Point | 232 °C | [2] |
| Solubility | Information not widely available, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low water solubility is expected. | [2] |
| CAS Number | 22426-47-7 | [1] |
Spectroscopic Profile (Expected)
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¹H NMR: Signals would be expected in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the naphthalene ring protons. A sharp singlet in the aliphatic region (approx. 2.3-2.5 ppm) would correspond to the six equivalent protons of the two methyl groups in the acetate functions.
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¹³C NMR: Carbon signals would appear in the aromatic region for the naphthalene core. A distinct signal for the ester carbonyl carbon would be expected around 168-172 ppm, and a signal for the methyl carbons would be seen around 20-22 ppm.
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IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester groups (approx. 1760-1740 cm⁻¹), C-O stretching bands (approx. 1250-1000 cm⁻¹), and characteristic C=C stretching bands for the aromatic naphthalene ring.
Part 2: Synthesis and Purification
The most direct and common method for preparing 2,6-diacetoxynaphthalene is through the acetylation of its corresponding diol, 2,6-dihydroxynaphthalene (also known as 2,6-naphthalenediol). This reaction is a standard esterification process.
Synthesis Pathway
The synthesis involves the reaction of 2,6-dihydroxynaphthalene with an acetylating agent, typically acetic anhydride, often in the presence of a base or acid catalyst to facilitate the reaction.
Caption: General workflow for the synthesis of 2,6-diacetoxynaphthalene.
Detailed Experimental Protocol: Acetylation of 2,6-Dihydroxynaphthalene
This protocol describes a representative procedure for the synthesis of 2,6-diacetoxynaphthalene. The choice of catalyst and solvent may be adapted based on laboratory-specific conditions and desired reaction kinetics.
Materials:
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2,6-Dihydroxynaphthalene (1.0 eq)
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Acetic Anhydride (2.2-3.0 eq)
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Pyridine (as catalyst and solvent) or a catalytic amount of concentrated Sulfuric Acid
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Dichloromethane or Ethyl Acetate (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Ethanol or Ethyl Acetate/Hexane mixture (for recrystallization)
Procedure:
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Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dihydroxynaphthalene (1.0 eq) in a minimal amount of pyridine.
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Expert Insight: Pyridine acts as both a solvent and a basic catalyst. It neutralizes the acetic acid byproduct, driving the equilibrium towards the product. An alternative is to use a non-basic solvent and a catalytic amount of a strong acid like H₂SO₄.
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-
Addition of Acetylating Agent: Slowly add acetic anhydride (2.2 eq) to the solution at room temperature. A slight exotherm may be observed.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Trustworthiness: The reaction is monitored by TLC to ensure the complete consumption of the starting diol, which is crucial for simplifying the subsequent purification process.
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-
Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and quench excess acetic anhydride.
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Extraction: If the product does not precipitate cleanly, transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
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Self-Validating System: Each wash step is designed to remove a specific impurity. The final pH of the aqueous layer after the bicarbonate wash should be neutral or slightly basic, confirming the removal of acidic impurities.
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-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
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Purification: Purify the crude 2,6-diacetoxynaphthalene by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain a pure, white crystalline solid.
Part 3: Chemical Reactivity and Applications
The chemical utility of 2,6-diacetoxynaphthalene stems from the reactivity of its ester functional groups. These groups can be readily hydrolyzed or can serve as protecting groups for the diol functionality during multi-step syntheses.
Key Reactions: Hydrolysis
The primary reaction of 2,6-diacetoxynaphthalene is its hydrolysis back to 2,6-dihydroxynaphthalene. This reaction can be catalyzed by either acid or base and is essentially the reverse of its synthesis. This reactivity is particularly useful when the diol functionality is needed for a subsequent reaction after other chemical transformations have been performed on a different part of a more complex molecule. In fact, hydrolyzing 2,6-diacetoxynaphthalene is a known method to obtain high-purity 2,6-dihydroxynaphthalene.[3]
Caption: Hydrolysis of 2,6-diacetoxynaphthalene.
Applications in Synthesis
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Precursor for Liquid Crystals: The rigid, rod-like structure of the naphthalene core makes it an ideal scaffold for liquid crystalline materials. 2,6-Diacetoxynaphthalene serves as a key intermediate in the production of high-performance thermotropic liquid crystalline polymers.[1]
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Pharmaceutical and Fine Chemical Intermediate: The acetoxy groups can act as protecting groups for the hydroxyl functions of 2,6-naphthalenediol. This allows for selective reactions at other positions of the naphthalene ring before deprotection (hydrolysis) to reveal the diols for further functionalization. While naphthalene derivatives exhibit a wide array of pharmacological activities, the primary role of 2,6-diacetoxynaphthalene is as a stable, modifiable building block in a larger synthetic strategy.[4][5]
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Monomer Synthesis: The parent diol, obtained from the hydrolysis of 2,6-diacetoxynaphthalene, is a monomer used in the synthesis of specialty polymers. For example, 2,6-dihydroxynaphthalene is related to the synthesis of precursors for advanced polymers like Polyethylene Naphthalate (PEN), which requires 2,6-naphthalene dicarboxylic acid.[6]
Part 4: Safety and Handling
Proper handling of 2,6-diacetoxynaphthalene is essential in a laboratory setting. Based on available safety data, it is a stable solid under normal conditions but requires standard precautions for handling chemical reagents.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2]
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Handling: Avoid the formation of dust during handling.[2] Use in a well-ventilated area or under a chemical fume hood.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
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Incompatibilities: Avoid contact with strong oxidizing agents.[2]
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Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[7]
References
- Google Patents. (1990). CA1270849A - Process for producing highly pure 2,6-diacetoxynaphthalene.
-
MySkinRecipes. (n.d.). 2,6-Diacetoxynaphthalene. Retrieved from [Link]
- Google Patents. (2021). CN112299957A - Preparation method of 2,6-dihydroxynaphthalene.
-
ResearchGate. (2007). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Retrieved from [Link]
- Chen, C. Y., et al. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co.
- Iffat, W., et al. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Survey in Fisheries Sciences.
-
Navigating the Synthesis and Applications of Naphthalene Derivatives in Pharmaceuticals. (2025, November 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. 2,6-Diacetoxynaphthalene [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. CN112299957A - Preparation method of 2, 6-dihydroxynaphthalene - Google Patents [patents.google.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
